molecular formula C18H16FN3O2 B14812993 N-(4-{[(2E)-2-(4-fluorobenzylidene)hydrazinyl]carbonyl}phenyl)cyclopropanecarboxamide

N-(4-{[(2E)-2-(4-fluorobenzylidene)hydrazinyl]carbonyl}phenyl)cyclopropanecarboxamide

Cat. No.: B14812993
M. Wt: 325.3 g/mol
InChI Key: JLFYGURSZXPOMR-RGVLZGJSSA-N
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Description

N-(4-{[2-(4-fluorobenzylidene)hydrazino]carbonyl}phenyl)cyclopropanecarboxamide is a complex organic compound with potential applications in various fields of scientific research. The compound is characterized by its unique structure, which includes a cyclopropane ring, a fluorobenzylidene group, and a hydrazino carbonyl linkage. This combination of functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-(4-fluorobenzylidene)hydrazino]carbonyl}phenyl)cyclopropanecarboxamide typically involves multiple steps:

    Formation of the Fluorobenzylidene Hydrazine Intermediate: This step involves the condensation of 4-fluorobenzaldehyde with hydrazine hydrate under acidic conditions to form the fluorobenzylidene hydrazine intermediate.

    Coupling with 4-Aminobenzoic Acid: The intermediate is then coupled with 4-aminobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the hydrazino carbonyl derivative.

    Cyclopropanecarboxamide Formation: Finally, the hydrazino carbonyl derivative is reacted with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of N-(4-{[2-(4-fluorobenzylidene)hydrazino]carbonyl}phenyl)cyclopropanecarboxamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-(4-fluorobenzylidene)hydrazino]carbonyl}phenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permangan

Properties

Molecular Formula

C18H16FN3O2

Molecular Weight

325.3 g/mol

IUPAC Name

4-(cyclopropanecarbonylamino)-N-[(E)-(4-fluorophenyl)methylideneamino]benzamide

InChI

InChI=1S/C18H16FN3O2/c19-15-7-1-12(2-8-15)11-20-22-18(24)14-5-9-16(10-6-14)21-17(23)13-3-4-13/h1-2,5-11,13H,3-4H2,(H,21,23)(H,22,24)/b20-11+

InChI Key

JLFYGURSZXPOMR-RGVLZGJSSA-N

Isomeric SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)F

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)F

Origin of Product

United States

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